molecular formula C12H10N2O3S B041915 5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid CAS No. 25391-97-3

5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid

Cat. No.: B041915
CAS No.: 25391-97-3
M. Wt: 262.29 g/mol
InChI Key: YQBBHXRZEFDRKV-UHFFFAOYSA-N
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Description

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Scientific Research Applications

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the reaction of 3-methyl-1,2-thiazole-4-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzamido group enhances its ability to interact with biological targets, making it a valuable compound for drug development .

Properties

IUPAC Name

5-benzamido-3-methyl-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-7-9(12(16)17)11(18-14-7)13-10(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBBHXRZEFDRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10529015
Record name 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25391-97-3
Record name 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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